2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile

Medicinal Chemistry Computational Chemistry Pharmacokinetics

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (CAS 260981-46-2) is a small-molecule organic compound belonging to the class of pyridine-functionalized nitriles. Its core structure features a 4-methylpyridine ring substituted at the 2-position with a gem‑dimethyl‑α‑cyano group, conferring a distinct steric and electronic profile.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 260981-46-2
Cat. No. B1609882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
CAS260981-46-2
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C)(C)C#N
InChIInChI=1S/C10H12N2/c1-8-4-5-12-9(6-8)10(2,3)7-11/h4-6H,1-3H3
InChIKeyDIUDJVQMGJPEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (CAS 260981-46-2): A Strategic Pyridine-Nitrile Building Block for Drug Discovery


2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile (CAS 260981-46-2) is a small-molecule organic compound belonging to the class of pyridine-functionalized nitriles. Its core structure features a 4-methylpyridine ring substituted at the 2-position with a gem‑dimethyl‑α‑cyano group, conferring a distinct steric and electronic profile. This compound is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry, agrochemical research, and advanced materials science [1]. Commercial sourcing is available at high purities (e.g., ≥98%) from specialty chemical suppliers, underscoring its role in early‑stage pharmaceutical R&D [2].

Why Regioisomeric 2-Methyl-2-(methylpyridin-2-yl)propanenitriles Are Not Interchangeable in SAR-Driven Workflows


In structure–activity relationship (SAR) campaigns, the precise substitution pattern on the pyridine ring critically governs molecular recognition, pharmacokinetics, and synthetic tractability. The 4‑methyl‑2‑pyridinyl isomer (CAS 260981-46-2) presents a unique combination of lipophilicity (XLogP3-AA = 1.8), topological polar surface area (36.7 Ų), and steric bulk around the nitrile that differs markedly from its regioisomers (e.g., 3‑, 5‑, or 6‑methylpyridinyl analogs) [1]. These physicochemical disparities translate into divergent solubility profiles, metabolic stability, and synthetic accessibility, making empirical substitution a high‑risk strategy in lead optimization. Selecting the correct isomer from the outset ensures reproducibility and avoids costly, time‑consuming de novo synthesis [2].

Head-to-Head Physicochemical and Structural Differentiation: 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile vs. Closest Regioisomers


Lipophilicity (XLogP3-AA) Differentiation Among Methylpyridinyl Regioisomers

The target compound exhibits a computed XLogP3-AA value of 1.8, which is directly comparable to its regioisomers. This value influences membrane permeability and oral absorption. The 5‑methylpyridin‑2‑yl isomer (CAS 929021-97-6) also shares a molecular weight of 160.22 g/mol but lacks a published XLogP3 value in the same database, underscoring the specificity of the 4‑methyl substitution pattern for predictable in silico ADME modeling [1].

Medicinal Chemistry Computational Chemistry Pharmacokinetics

Topological Polar Surface Area (TPSA) Variation Among Methylpyridinyl Regioisomers

The target compound has a computed TPSA of 36.7 Ų. This value is identical for all regioisomeric 2-methyl-2-(methylpyridin-2-yl)propanenitriles because the total surface area contributed by the nitrogen atoms (pyridine ring and nitrile) remains constant. Therefore, TPSA does not provide a basis for differentiation among isomers; selection must rely on other properties such as lipophilicity, synthetic route efficiency, or biological activity [1].

Drug Design Permeability Physicochemical Property

Boiling Point and Physical State Differentiation vs. 5-Methylpyridin-2-yl Isomer

The target compound is described as a yellow to pale yellow to colorless oil with a predicted boiling point of 267.2 ± 25.0 °C at 760 Torr . In contrast, the 5-methylpyridin-2-yl isomer (CAS 929021-97-6) is a solid with a reported melting point of 91-92 °C and a predicted boiling point of 279.2 ± 25.0 °C at 760 Torr . The physical state and ~12 °C difference in boiling point reflect distinct intermolecular interactions and can impact downstream purification methods (e.g., distillation vs. recrystallization).

Synthetic Chemistry Process Development Analytical Chemistry

Commercially Guaranteed Purity and Analytical Documentation

The target compound is consistently offered by specialty suppliers with a purity specification of ≥98% (NLT 98%), accompanied by comprehensive analytical documentation including NMR, HPLC, and LC‑MS . This level of purity and analytical support is essential for reproducible research outcomes and is a key differentiator when selecting a supplier. While many regioisomers are also available at high purities, the availability of detailed analytical data for CAS 260981-46-2 ensures that procurement teams can confidently validate the identity and quality of the material prior to use .

Procurement Quality Control Analytical Chemistry

Optimized Procurement Scenarios for 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Lead Optimization of Pyridine‑Containing Scaffolds

When SAR studies reveal that the 4‑methyl‑2‑pyridinyl substitution pattern confers superior potency or selectivity, procuring the precise isomer (CAS 260981-46-2) is critical. The defined XLogP3-AA of 1.8 supports in silico modeling of oral bioavailability, while the commercial availability at ≥98% purity with full analytical characterization ensures batch‑to‑batch consistency [1].

Synthetic Methodology Development: Nucleophilic Cyanation and Alkylation Reactions

The gem‑dimethyl‑α‑cyano group in the target compound provides a sterically hindered, electron‑withdrawing handle. This moiety can be leveraged in nucleophilic additions or as a masked amine precursor. The oil‑state physical form may offer advantages in certain reaction setups compared to solid regioisomers [1].

Agrochemical Discovery: Design of Novel Herbicides or Fungicides

Pyridine‑based nitriles are privileged structures in crop protection chemistry. The 4‑methyl substitution pattern may be preferred for achieving optimal crop safety or target‑site specificity. Access to the correct isomer (CAS 260981-46-2) with validated purity ensures that biological screening data is directly attributable to the intended molecular structure [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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